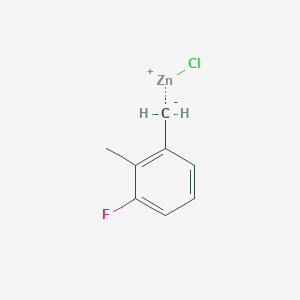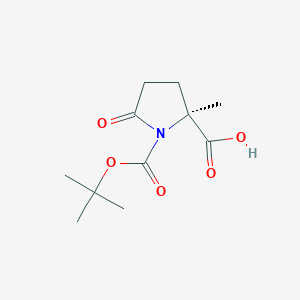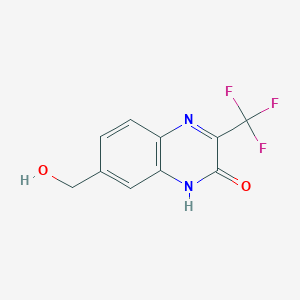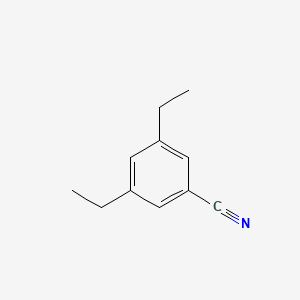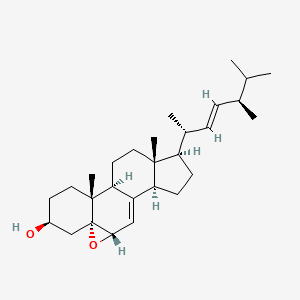
5,6-Epoxyergosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Epoxyergosterol is a naturally occurring compound that can be isolated from the endophytic fungus Phyllosticta capitalensis . It is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa. The molecular formula of this compound is C28H44O2, and it has a molecular weight of 412.648 g/mol . This compound is of significant interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Epoxyergosterol can be synthesized through the epoxidation of ergosterol. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring at the 5,6-position of the ergosterol molecule .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction and isolation from the endophytic fungus Phyllosticta capitalensis . The fungus is cultured under controlled conditions, and the compound is subsequently extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Epoxyergosterol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Epoxyergosterol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various sterol derivatives.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential neuroprotective and anticancer activities
Industry: Used in the production of steroid drugs and as a biochemical tool in research.
Mécanisme D'action
The mechanism of action of 5,6-Epoxyergosterol involves its interaction with cellular membranes and enzymes. It is known to modulate the fluidity and permeability of fungal cell membranes, thereby affecting the function of membrane-bound proteins . Additionally, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis and modulating signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergosterol: The parent compound of 5,6-Epoxyergosterol, found in fungal cell membranes.
Cholesterol-5,6-epoxides: Similar compounds found in animal cells, involved in various metabolic pathways.
Uniqueness
This compound is unique due to its specific epoxide ring at the 5,6-position, which imparts distinct chemical and biological properties. Unlike ergosterol, this compound has been shown to possess neuroprotective and anticancer activities, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
23637-31-2 |
|---|---|
Formule moléculaire |
C28H44O2 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
(1S,2R,5S,7R,9S,12R,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol |
InChI |
InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25-28(30-25)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25-,26+,27+,28-/m0/s1 |
Clé InChI |
KVMYKLHJBYIOKD-QYYFJRRUSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


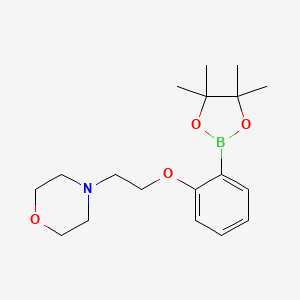

![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)
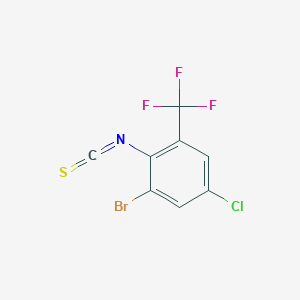
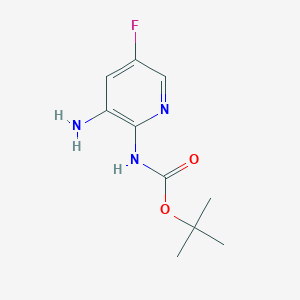
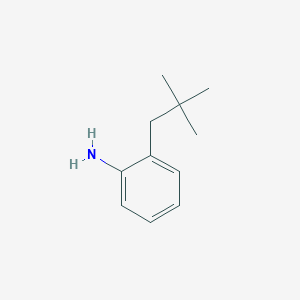
![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)

![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
